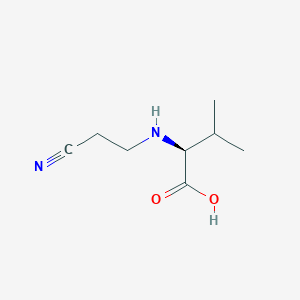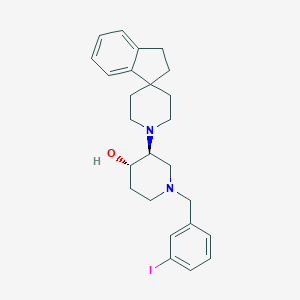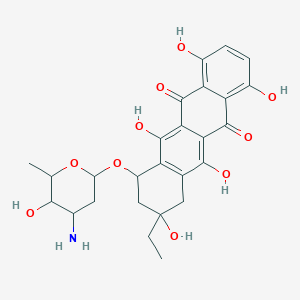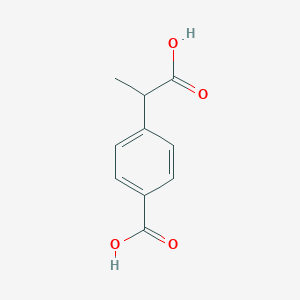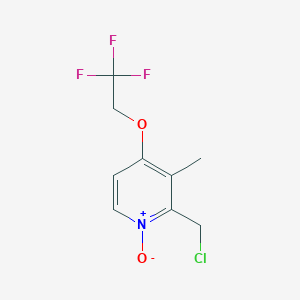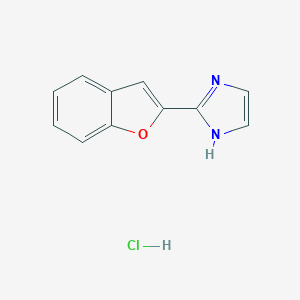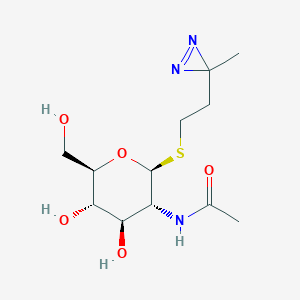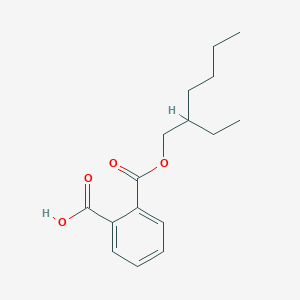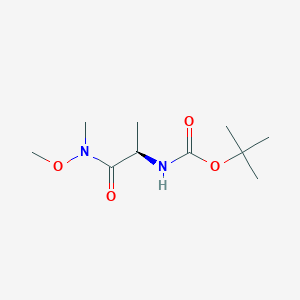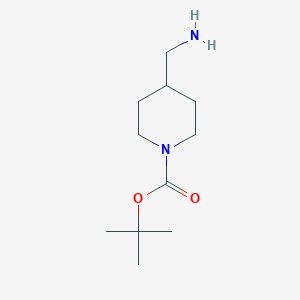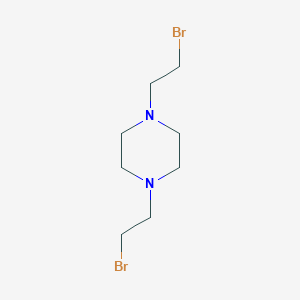
Piperazine, 1,4-bis(2-bromoethyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1,4-bis(2-bromoethyl)-(9CI), commonly known as Bis(2-bromoethyl)piperazine (BEP), is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a derivative of piperazine and is used in the synthesis of various drugs. BEP is known for its potent anticancer properties and has been extensively studied for its mechanism of action and physiological effects.
作用机制
The mechanism of action of Piperazine, 1,4-bis(2-bromoethyl)-(9CI) is not fully understood, but studies have shown that it induces apoptosis (programmed cell death) in cancer cells. Piperazine, 1,4-bis(2-bromoethyl)-(9CI) has also been shown to inhibit the growth and proliferation of cancer cells by disrupting DNA synthesis and cell division.
Biochemical and Physiological Effects:
Piperazine, 1,4-bis(2-bromoethyl)-(9CI) has been shown to have various biochemical and physiological effects on the body. Studies have shown that it can cause DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. Piperazine, 1,4-bis(2-bromoethyl)-(9CI) has also been shown to have immunomodulatory effects by enhancing the immune response against cancer cells.
实验室实验的优点和局限性
Piperazine, 1,4-bis(2-bromoethyl)-(9CI) has several advantages for lab experiments, including its potency as an anticancer agent and its solubility in water and other polar solvents. However, Piperazine, 1,4-bis(2-bromoethyl)-(9CI) also has limitations, including its toxicity and potential side effects on healthy cells.
未来方向
Future research on Piperazine, 1,4-bis(2-bromoethyl)-(9CI) should focus on identifying its exact mechanism of action and exploring its potential use in combination with other anticancer agents. Additionally, studies should investigate the potential use of Piperazine, 1,4-bis(2-bromoethyl)-(9CI) in the treatment of other diseases, including malaria and tuberculosis. Finally, research should focus on developing new synthetic methods for Piperazine, 1,4-bis(2-bromoethyl)-(9CI) that are more efficient and environmentally friendly.
合成方法
Piperazine, 1,4-bis(2-bromoethyl)-(9CI) can be synthesized using various methods, but the most common method involves the reaction of piperazine with 1,2-dibromoethane. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline solid that is soluble in water and other polar solvents.
科学研究应用
Piperazine, 1,4-bis(2-bromoethyl)-(9CI) has been extensively studied for its potential use as an anticancer agent. Studies have shown that Piperazine, 1,4-bis(2-bromoethyl)-(9CI) has potent cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Piperazine, 1,4-bis(2-bromoethyl)-(9CI) has also been studied for its potential use in the treatment of other diseases, including malaria and tuberculosis.
属性
CAS 编号 |
143757-52-2 |
|---|---|
产品名称 |
Piperazine, 1,4-bis(2-bromoethyl)-(9CI) |
分子式 |
C8H16Br2N2 |
分子量 |
300.03 g/mol |
IUPAC 名称 |
1,4-bis(2-bromoethyl)piperazine |
InChI |
InChI=1S/C8H16Br2N2/c9-1-3-11-5-7-12(4-2-10)8-6-11/h1-8H2 |
InChI 键 |
VNTGRYDBKWERBU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCBr)CCBr |
规范 SMILES |
C1CN(CCN1CCBr)CCBr |
同义词 |
Piperazine, 1,4-bis(2-bromoethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



